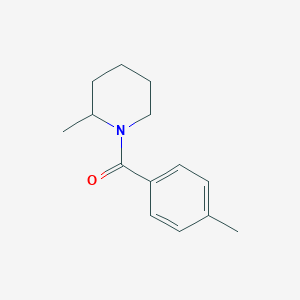

2-Methyl-1-(4-methylbenzoyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylphenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-6-8-13(9-7-11)14(16)15-10-4-3-5-12(15)2/h6-9,12H,3-5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWTIWBSBCFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of 2-Methyl-1-(4-methylbenzoyl)piperidine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methyl-1-(4-methylbenzoyl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Methyl-1-(4-methylbenzoyl)piperidine, a molecule featuring a substituted N-acylpiperidine scaffold common in medicinal chemistry. We delve into the structural features governing its stability, predict potential degradation pathways, and outline a robust experimental framework for a comprehensive stability assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for evaluating the stability of similar chemical entities. The protocols described herein are designed as self-validating systems, adhering to the highest standards of scientific integrity and regulatory expectations.

Introduction: The Imperative of Stability in Drug Development

In the pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. A molecule's ability to resist degradation under various environmental conditions directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of the drug development lifecycle, mandated by guidelines such as ICH Q1A(R2). These studies are designed to deliberately degrade a sample under conditions more severe than accelerated stability testing. The objectives are multifaceted: to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used to monitor stability. Ultimately, a thorough understanding of a molecule's thermodynamic vulnerabilities provides a rational basis for formulation design, packaging decisions, and the definition of appropriate storage conditions.

This guide focuses on 2-Methyl-1-(4-methylbenzoyl)piperidine, a representative N-acylpiperidine. By dissecting its structural and conformational characteristics, we can anticipate its behavior under stress and design a rigorous experimental strategy to quantify its stability.

Molecular Structure and Conformational Dynamics

The thermodynamic stability of 2-Methyl-1-(4-methylbenzoyl)piperidine is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.

-

The N-Acylpiperidine Core: The molecule consists of a 2-methyl-substituted piperidine ring connected via a tertiary amide linkage to a 4-methylbenzoyl (p-toluoyl) group. The piperidine ring is a saturated heterocycle that typically adopts a chair conformation to minimize steric and torsional strain.

-

Amide Bond Resonance: The amide bond (N-C=O) is not a simple single bond. Due to resonance, it possesses significant partial double-bond character. This restricts rotation around the N-C bond and renders the amide group planar. This planarity is a critical factor in determining the conformational preferences of substituents on the piperidine ring.

-

Conformational Preferences (Allylic Strain): For N-acylpiperidines, the planarity of the amide group introduces a phenomenon known as pseudoallylic strain (or A1,3 strain). This strain, arising from the interaction between the 2-substituent and the carbonyl oxygen, strongly dictates that the 2-methyl group will preferentially occupy an axial position to minimize steric clash. While a twist-boat conformation is possible, the chair conformation with an axial 2-methyl group is calculated to be the most thermodynamically favorable state. Understanding this inherent conformational preference is crucial, as the reactivity of the molecule can be influenced by the spatial orientation of its functional groups.

Predicted Chemical Degradation Pathways

Based on the functional groups present in 2-Methyl-1-(4-methylbenzoyl)piperidine, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

The tertiary amide linkage is the most probable site of hydrolytic degradation. Amide hydrolysis can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate. The departure of the 2-methylpiperidine moiety (as its protonated ammonium salt) yields 4-methylbenzoic acid. This process is irreversible as the resulting amine is protonated and non-nucleophilic.

-

Base-Promoted Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 2-methylpiperidide anion, which is a poor leaving group but is immediately protonated by the solvent, driving the reaction forward. The final products are 4-methylbenzoate and 2-methylpiperidine. Amide bonds are generally more stable to hydrolysis than esters.

Oxidation

Oxidative degradation can occur at several positions within the molecule when exposed to oxidizing agents like hydrogen peroxide.

-

N-Oxidation: The tertiary amine within the piperidine ring can be oxidized to form an N-oxide.

-

Ring Oxidation: The carbon atoms adjacent to the nitrogen (C2 and C6) are susceptible to oxidation. H-abstraction from the C2 position can lead to the formation of an imine intermediate. Further oxidation could potentially lead to ring-opening.

-

Benzylic Oxidation: The methyl group on the benzoyl ring is at a benzylic position, making it susceptible to oxidation, potentially forming a carboxylic acid (terephthalic acid derivative) upon exhaustive oxidation.

Photodegradation

The 4-methylbenzoyl moiety contains a chromophore that can absorb ultraviolet (UV) and visible light. This absorption of energy can excite the molecule to a higher energy state, potentially leading to photolytic cleavage of bonds, isomerization, or the formation of reactive intermediates. Molecules with aromatic rings are often susceptible to photolytic degradation.

Thermal Degradation

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating all other forms of degradation, particularly hydrolysis. At very high temperatures, thermal energy can also induce homolytic bond cleavage, leading to a complex mixture of degradation products.

A visual summary of the most probable degradation pathways is presented below.

Caption: Predicted major degradation pathways for 2-Methyl-1-(4-methylbenzoyl)piperidine.

Experimental Design for Stability Assessment

A comprehensive assessment of thermodynamic stability requires a systematic experimental approach, combining forced degradation studies with a validated stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is a validated analytical method that can accurately quantify the decrease in the concentration of the API and simultaneously detect the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.

Protocol: RP-HPLC Method Development

-

Column Selection: Start with a versatile, high-purity silica-based C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase provides good retention for moderately nonpolar compounds like the target molecule.

-

Mobile Phase Selection:

-

Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier improves peak shape for basic compounds (like the piperidine nitrogen) and controls the ionization state.

-

Solvent B: Acetonitrile or Methanol. These are common organic modifiers in reversed-phase chromatography.

-

-

Elution Mode: Employ a gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase. This is crucial for separating early-eluting polar degradants (like 4-methylbenzoic acid) from the more retained parent compound and potentially nonpolar degradants.

-

Detection: Use a photodiode array (PDA) detector. This allows for the determination of the optimal detection wavelength (likely the λmax of the benzoyl chromophore) and enables peak purity analysis to ensure co-elution of impurities is not occurring.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating," meaning it can resolve the API from all potential degradation products and excipients.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are conducted to generate potential degradation products and evaluate the overall stability profile. The conditions should be selected to achieve a target degradation of 5-20% of the API. Excessive degradation can lead to secondary degradation products that may not be relevant to real-world storage conditions.

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for forced degradation studies.

Detailed Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Methyl-1-(4-methylbenzoyl)piperidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Heat the solution in a water bath at a controlled temperature (e.g., 60-80°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Before analysis, cool the samples and neutralize them with an equivalent amount of base (e.g., 0.1 M NaOH) to halt the reaction.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 M to 1 M sodium hydroxide as the stress agent.

-

Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Typically, this is conducted at room temperature.

-

Monitor the reaction over time and analyze samples directly.

-

-

Thermal Degradation:

-

Expose the solid API powder to dry heat in a temperature-controlled oven (e.g., 80°C).

-

At specified time points, withdraw a sample, dissolve it in the analysis solvent to the target concentration, and analyze.

-

-

Photostability Testing:

-

Expose both the solid API and a solution of the API to a light source that meets ICH Q1B guideline specifications (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the light-exposed and dark control samples after the exposure period.

-

Data Interpretation and Presentation

The data generated from the HPLC analysis of stressed samples should be meticulously compiled and analyzed. The primary outcomes include the percentage of the parent API remaining and the formation of degradation products, expressed as a percentage of the total peak area.

Table 1: Illustrative Summary of Forced Degradation Data

| Stress Condition | Duration (hrs) | Temperature (°C) | % API Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |

| Control (Unstressed) | 24 | RT | 99.9 | N/D | N/D |

| 0.1 M HCl | 24 | 60 | 85.2 | 14.1 (RRT ~0.4) | N/D |

| 0.1 M NaOH | 24 | 60 | 81.5 | 17.8 (RRT ~0.4) | N/D |

| 3% H₂O₂ | 24 | RT | 94.3 | N/D | 4.9 (RRT ~1.2) |

| Dry Heat | 24 | 80 | 98.1 | <0.5 | <0.5 |

| Photolytic (ICH Q1B) | - | - | 97.5 | N/D | 1.8 (RRT ~0.9) |

N/D: Not Detected; RRT: Relative Retention Time

This structured presentation allows for a clear, at-a-glance assessment of the molecule's vulnerabilities. In this hypothetical example, the molecule shows significant susceptibility to both acid and base hydrolysis, moderate sensitivity to oxidation, and high stability against thermal and photolytic stress. Further characterization of the degradants using techniques like LC-MS/MS would be required for structural elucidation.

Conclusion

The thermodynamic stability of 2-Methyl-1-(4-methylbenzoyl)piperidine is governed primarily by the chemical reactivity of its tertiary amide bond, which is susceptible to both acid- and base-catalyzed hydrolysis. The molecule's conformational preference for an axial 2-methyl group, dictated by allylic strain, may also influence its reactivity profile. A systematic investigation using a validated stability-indicating HPLC method in conjunction with a comprehensive forced degradation protocol is essential for fully characterizing its stability. This approach not only fulfills regulatory requirements but also provides invaluable insights that guide the development of a safe, effective, and stable pharmaceutical product. The methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 66-75.

- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Royed Training. (2024). What is a Stability-indicating assay method?.

- Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Padma, A., et al. (2019). Review on Strategies and Analytical Perspectives of Stability Indicating Assay Methods (SIAMS). ResearchGate.

- Anonymous. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.

- Lalevée, N., et al. (2017). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. PMC.

- Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC.

- Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. IJSDR.

- Wang, S., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.

- Combourieu, B., et al. (2001).

Solubility profile of 2-Methyl-1-(4-methylbenzoyl)piperidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-1-(4-methylbenzoyl)piperidine in Organic Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Methyl-1-(4-methylbenzoyl)piperidine. In the absence of extensive published empirical data for this specific molecule, this paper first establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. Subsequently, it presents a detailed, field-proven experimental framework for the quantitative determination of its solubility in a range of common organic solvents. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to handle, formulate, and study this compound effectively.

Introduction: The Significance of Solubility

2-Methyl-1-(4-methylbenzoyl)piperidine is a substituted N-acylpiperidine. Its structure is characterized by a piperidine ring, a methyl group at the 2-position, and a 4-methylbenzoyl moiety attached to the piperidine nitrogen. This class of compounds is of significant interest in medicinal chemistry. The solubility of such a molecule is a critical parameter that dictates its utility in various applications.[1] For instance, in drug discovery, poor solubility can hinder reliable assay performance and present significant challenges for formulation and in vivo bioavailability.[1] In chemical synthesis, solubility governs the choice of solvents for reactions, purification, and crystallization.

Understanding the solubility of 2-Methyl-1-(4-methylbenzoyl)piperidine is therefore not merely an academic exercise but a prerequisite for its practical application. This guide will bridge the current information gap by providing a robust predictive analysis and a definitive experimental protocol.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" serves as the primary guide for predicting solubility.[2] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. An analysis of the molecular structure of 2-Methyl-1-(4-methylbenzoyl)piperidine allows for a reasoned prediction of its behavior in various solvent classes.

Molecular Structure Analysis:

-

Piperidine Core: The foundational piperidine ring is a cyclic amine. While piperidine itself is polar and water-miscible, in this molecule, the nitrogen atom is part of an amide linkage. This removes its basicity and ability to act as a hydrogen bond donor.

-

Amide Group (-C(=O)N-): The tertiary amide group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor, which can interact favorably with protic solvents.

-

Aromatic and Alkyl Moieties: The molecule possesses significant nonpolar character due to the 4-methylbenzoyl group and the 2-methyl group on the piperidine ring. The benzene ring introduces the possibility of π-π stacking interactions with aromatic solvents, while the methyl groups contribute to the overall hydrophobicity.[3][4] The presence of these lipophilic substituents is a common strategy for increasing potency in drug candidates but often complicates solubility.[1]

Predicted Solubility:

Based on this structural analysis, we can predict the solubility profile as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can act as hydrogen bond donors to the amide's carbonyl oxygen. However, the large nonpolar surface area of the molecule will likely prevent miscibility.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): High solubility is predicted. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, highly polar aprotic solvents capable of disrupting intermolecular forces in the solid state and solvating a wide range of organic molecules. Acetonitrile and Tetrahydrofuran (THF) should also be effective solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate solubility is expected, particularly in aromatic solvents like toluene, which can engage in favorable π-π interactions with the benzoyl ring. Solubility will likely be lower in aliphatic nonpolar solvents such as hexane, as these can only engage in weaker van der Waals interactions and cannot effectively solvate the polar amide group.

Table 1: Predicted Qualitative Solubility of 2-Methyl-1-(4-methylbenzoyl)piperidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bond accepting carbonyl group, counteracted by large nonpolar structure. |

| Polar Aprotic | DMSO, Acetonitrile, THF | High | Strong dipole-dipole interactions with the polar amide group. |

| Aromatic | Toluene | Moderate | Favorable π-π stacking interactions with the benzoyl ring. |

| Aliphatic | Hexane, Heptane | Low to Moderate | Dominated by nonpolar interactions, but poor solvation of the amide group. |

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction to quantitative data, a rigorous experimental approach is necessary. The "shake-flask" method is the internationally recognized gold standard for determining equilibrium solubility due to its reliability and reproducibility.[5][6]

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid material at the end of the experiment is essential to ensure that the solution has reached its saturation point (i.e., equilibrium).[7] Without it, one is merely measuring a concentration, not the solubility limit.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C for biological relevance) is critical for obtaining consistent and comparable data.[5]

-

Agitation and Equilibration Time: Mechanical agitation ensures continuous and uniform contact between the solute and the solvent, accelerating the path to equilibrium.[7] An equilibration period of 24 to 72 hours is typically sufficient for most compounds to reach a stable plateau in concentration.[5][7]

-

Phase Separation: A crucial step is the complete removal of all solid particles before analysis. Any suspended microparticles will be dissolved upon dilution, leading to an overestimation of solubility. High-speed centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) is a robust method.[7]

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of 2-Methyl-1-(4-methylbenzoyl)piperidine into a series of appropriately sized glass vials.

-

Solvent Addition: Dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 300 RPM) for 24-48 hours.[7]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow for sedimentation.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial for analysis.

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is an ideal technique for quantifying the dissolved 2-Methyl-1-(4-methylbenzoyl)piperidine. The benzoyl moiety provides a strong chromophore, allowing for sensitive detection.[8]

General HPLC Protocol:

-

System: A standard reverse-phase HPLC system.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water, potentially with 0.1% phosphoric acid or formic acid to ensure sharp peak shapes. A typical starting point could be 68:32 (v/v) Acetonitrile:Water with 0.1% acid.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: The λmax for 1-benzoylpiperidine is 224 nm, which serves as an excellent starting point for detection.[10] A full UV scan of the compound should be performed to determine the optimal wavelength.

-

Quantification: A calibration curve must be constructed by preparing a series of standards of the compound at known concentrations in the chosen solvent. The peak area of the unknown sample is then compared against this curve to determine its concentration.[8] The linearity should be confirmed, with a correlation coefficient (R²) of ≥ 0.999 being desirable.[11]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and analysis.

Table 2: Experimental Solubility Data for 2-Methyl-1-(4-methylbenzoyl)piperidine at 25 °C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| THF | 7.58 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| DMSO | 46.7 | [Experimental Value] | [Calculated Value] |

Interpretation: The results should be analyzed by correlating the solubility values with the physical properties of the solvents. A high solubility in DMSO and Acetonitrile would confirm the importance of the polar amide group's interactions. Comparing solubility in Toluene versus Hexane would highlight the contribution of aromatic interactions. This quantitative data provides the definitive profile needed for informed decision-making in a research and development setting.

Conclusion

References

- Benchchem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.

- World Health Organization. (2019). Annex 4. WHO Technical Report Series, No. 1019.

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Lund University Publications. (n.d.).

- Quora. (2017). How to perform the shake flask method to determine solubility.

- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.

- PubMed. (2022).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- R Discovery. (2021).

- PubChem. (n.d.). 2-Methylpiperidine.

- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- MDPI. (2022).

- Chemistry LibreTexts. (2019). 4.4 Solubility.

- PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- EPA. (2025). 2-(4-Methylphenyl)piperidine Properties.

- PubMed. (2023). Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions.

- Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).

- Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4).

- ACS Publications. (2024).

- Doc Brown's Chemistry. (n.d.). Arenes (exemplified by benzene and methylbenzene).

- ResearchGate. (2025).

- ChemicalBook. (2026). 1-BENZOYLPIPERIDINE | 776-75-0.

- PMC. (2024). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals.

- PMC. (2025).

- Doc Brown's Chemistry. (n.d.).

Sources

- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. document.grail.moe [document.grail.moe]

- 5. who.int [who.int]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine from 2-methylpiperidine

[1]

1Abstract & Strategic Rationale

This application note details the synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine via the nucleophilic acyl substitution of 2-methylpiperidine with 4-methylbenzoyl chloride. This scaffold represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in transient receptor potential (TRP) channel modulators and insect repellent analogs (related to Picaridin).[1]

Strategic Route Selection

While Schotten-Baumann conditions (biphasic aqueous/organic) are historically cited, this protocol utilizes an anhydrous dichloromethane (DCM) / triethylamine (Et

-

Justification: 2-Methylpiperidine possesses a steric hurdle adjacent to the nucleophilic nitrogen. Anhydrous homogeneous conditions ensure higher kinetic rates compared to biphasic systems. Furthermore, this route minimizes hydrolysis of the reactive 4-methylbenzoyl chloride, improving atom economy and simplifying purification.[1]

Chemical Mechanism

The reaction proceeds via an addition-elimination pathway. The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the chloride ion. Triethylamine acts as a proton scavenger (base) to neutralize the HCl by-product, driving the equilibrium forward and preventing the formation of unreactive piperidinium salts.

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 10 mmol

| Reagent | MW ( g/mol ) | Equiv. | Amount | Physical Property |

| 2-Methylpiperidine | 99.18 | 1.0 | 0.99 g (1.18 mL) | Liquid, d=0.844 |

| 4-Methylbenzoyl chloride | 154.59 | 1.1 | 1.70 g (1.45 mL) | Liquid/Low melt solid |

| Triethylamine (Et | 101.19 | 1.5 | 1.52 g (2.10 mL) | Liquid, Base |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL (0.5 M) | Anhydrous |

| DMAP | 122.17 | 0.05 | 61 mg | Catalyst (Optional) |

Note: 4-Dimethylaminopyridine (DMAP) is included as a nucleophilic catalyst to accelerate the reaction if the steric hindrance of the 2-methyl group significantly retards the rate, though typically Et

Step-by-Step Methodology

Phase A: Setup and Addition

-

Apparatus Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with nitrogen (N

) or argon for 10 minutes. -

Solvation: Syringe 2-methylpiperidine (1.0 equiv) and Triethylamine (1.5 equiv) into the flask. Add anhydrous DCM (20 mL).

-

Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C). Stir for 10 minutes to equilibrate.

-

Expert Insight: Cooling is critical. The reaction is exothermic. Uncontrolled heat can lead to side reactions or evaporation of the solvent.

-

-

Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.1 equiv) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes via syringe.

-

Visual Check: White fumes (HCl) may form briefly but should be immediately neutralized by the base, forming a white precipitate (Et

N[1]·HCl).

-

Phase B: Reaction and Quench

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours.

-

Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The starting amine (ninhydrin stain active) should disappear; the product will be UV active.

-

Quench: Once complete, quench the reaction by adding 10 mL of saturated aqueous NaHCO

.

Phase C: Workup (Extraction)

-

Separation: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer.

-

Aqueous Wash: Extract the aqueous layer once with 10 mL DCM. Combine the organic layers.

-

Acid Wash (Crucial Step): Wash the combined organics with 1M HCl (2 x 15 mL).

-

Base Wash: Wash organics with Saturated NaHCO

(1 x 15 mL) to remove unreacted 4-methylbenzoic acid. -

Drying: Wash with Brine (1 x 15 mL), dry over anhydrous MgSO

, filter, and concentrate in vacuo.

Figure 2: Experimental workflow emphasizing the purification cascade.

Characterization & Validation

Expected Physical Properties[2][5]

-

Appearance: Viscous colorless to pale yellow oil (may solidify upon standing/chilling).

-

Yield: Expect 85–95% after workup.

Analytical Data (Simulated)

To validate the synthesis, look for these diagnostic signals:

-

H NMR (400 MHz, CDCl

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]

: 218.15 -

Found [M+H]

: 218.2[1]

-

Purification Notes

If the purity is <95% by NMR:

-

Flash Chromatography: Silica gel; Eluent: 10%

30% EtOAc in Hexanes. The amide is moderately polar. -

Recrystallization: If solid, recrystallize from Hexanes/EtOAc (10:1).[1]

Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by moisture in the solvent hydrolyzing the acid chloride. Solution: Use freshly distilled DCM or molecular sieves.[1]

-

Impurity (Starting Amine): Incomplete acid wash. Solution: Ensure the pH of the aqueous layer during the first wash is <2.

-

Rotamers in NMR: Amide bond rotation is slow on the NMR timescale. This appears as "messy" or split peaks. Solution: Run NMR at elevated temperature (e.g., 50 °C) to coalesce peaks.[1]

Safety (MSDS Highlights)

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. [1]

-

Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley-Interscience. (Section 16-73: Acylation of Amines). [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7503, 4-Methylbenzoyl chloride. [1]

Application Note: High-Efficiency Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine

Executive Summary

This application note details the optimized synthetic protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine (CAS: N/A for specific isomer, generic benzamide class). This compound represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in insect repellents (analogous to DEET and Picaridin) and a privileged scaffold in fragment-based drug discovery (FBDD).

The synthesis presents a specific challenge: the steric hindrance at the

-

Method A (Preferred): Nucleophilic Catalysis (DMAP) with Acid Chlorides for scalability and cost-efficiency.

-

Method B (Alternative): Uronium-based Coupling (HATU) for high-throughput library synthesis where acid chlorides are unavailable.

Chemical Identity & Properties

| Property | Data |

| Target Molecule | 2-Methyl-1-(4-methylbenzoyl)piperidine |

| Core Structure | ortho-substituted tertiary benzamide |

| Molecular Weight | ~217.31 g/mol |

| Key Challenge | Steric hindrance at the piperidine 2-position |

| Applications | Insect repellency (TRP channel modulation), Pharmaceutical Intermediate |

Critical Process Parameters (CPP) & Reagent Selection

The Steric Challenge

The methyl group at the 2-position of the piperidine ring creates steric bulk that impedes the approach of the electrophile.

-

Impact: Slower kinetics compared to piperidine.

-

Solution: Use of a nucleophilic catalyst (DMAP) is mandatory to form a highly reactive

-acylpyridinium intermediate, effectively "shuttling" the acyl group to the hindered amine.

Catalyst & Solvent Matrix

| Component | Recommendation | Rationale |

| Acylating Agent | 4-Methylbenzoyl chloride | High reactivity; generates HCl byproduct (requires scavenging). Preferred for scale >1g. |

| Base | Triethylamine (TEA) or DIPEA | Scavenges HCl. DIPEA is preferred if the acid chloride is prone to enolization (not an issue here, so TEA is cost-effective). |

| Catalyst | DMAP (4-Dimethylaminopyridine) | Critical. Used at 5-10 mol%. Accelerates reaction by factor of |

| Solvent | Dichloromethane (DCM) | Excellent solubility for all components; easy workup. |

| Alt. Solvent | Toluene | Preferred for Green Chemistry/Industrial scale (higher boiling point, less toxic than DCM). |

Mechanistic Pathway (Visualization)

The following diagram illustrates the DMAP-catalyzed acylation cycle, highlighting how the catalyst overcomes the steric barrier of 2-methylpiperidine.

Caption: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium salt that reacts rapidly with the hindered 2-methylpiperidine.

Experimental Protocols

Method A: Acid Chloride Route (Scalable & Robust)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

-

2-Methylpiperidine (1.0 equiv)

-

4-Methylbenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DMAP (0.05 equiv / 5 mol%)

-

Dichloromethane (DCM) [Anhydrous] (Concentration: 0.2 M)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add 2-Methylpiperidine (10 mmol, 0.99 g) and DMAP (0.5 mmol, 61 mg) to the flask. Dissolve in anhydrous DCM (50 mL).

-

Base Addition: Add TEA (15 mmol, 2.1 mL) via syringe.

-

Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Crucial: Controls exotherm and prevents side reactions.

-

Acylation: Add 4-Methylbenzoyl chloride (11 mmol, 1.70 g) dropwise over 15 minutes.

-

Observation: White precipitate (TEA[1]·HCl) will form immediately.

-

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–4 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane 1:4). Stain with Ninhydrin (for amine) or UV (for product).

-

-

Quench & Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and DMAP (DMAP is basic and will wash out into the aqueous layer).

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid/hydrolyzed acid chloride.

-

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: HATU Coupling (Library/Discovery)

Best for: Parallel synthesis, or when acid chloride is unstable/unavailable.

Reagents:

-

4-Methylbenzoic acid (1.0 equiv)

-

2-Methylpiperidine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Procedure:

-

Activation: In a vial, dissolve 4-Methylbenzoic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.1 mmol). Stir at RT for 5–10 minutes.

-

Note: Solution usually turns yellow. This pre-activation forms the active ester.

-

-

Coupling: Add 2-Methylpiperidine (1.1 mmol).

-

Reaction: Stir at RT for 12–16 hours.

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with LiCl (5% aq) (3 x 10 mL) to remove DMF.

-

Wash with 1M HCl and Sat. NaHCO₃ as in Method A.

-

-

Isolation: Dry and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify the following spectral features.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methyl group on the benzoyl ring (Ar-CH3). | |

| 1H NMR | Methyl group on the piperidine ring (broadened due to rotamers). | |

| 1H NMR | Aromatic protons (AA'BB' system typical of para-substitution). | |

| LC-MS | [M+H]+ = 218.2 | Confirms molecular mass. |

| Appearance | Viscous Oil or White Solid | Depending on purity and exact rotamer crystallization. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance preventing coupling. | Increase DMAP loading to 10-20 mol%. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C (Reflux). |

| Residual Amine | Incomplete reaction. | Ensure Acid Chloride is fresh (not hydrolyzed). Use 1.5 equiv of acid chloride. |

| Product Impurity | DMAP contamination.[2] | Ensure the 1M HCl wash is thorough during workup. DMAP protonates and enters the aqueous phase. |

| Rotamers in NMR | Amide bond rotation is slow. | This is normal for tertiary amides. Run NMR at elevated temperature (50°C) to coalesce peaks for integration. |

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine via Method A.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as highly active acylation catalysts.[5][6] Angewandte Chemie International Edition, 17(8), 569-583. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Prathebha, K., et al. (2014).[1] Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E, 70(11), o1157. Link

-

Organic Chemistry Portal. (n.d.). Practical Amide Synthesis. Link

Sources

- 1. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. hepatochem.com [hepatochem.com]

- 5. (PDF) Synthesis of new dialkylaminopyridine acylation catalysts and their attachment to insoluble polymer supports [academia.edu]

- 6. Ester synthesis by acylation [organic-chemistry.org]

Application Note: Scalable Manufacturing Process for 2-Methyl-1-(4-methylbenzoyl)piperidine

Executive Summary

This application note details a scalable, green-chemistry-compliant protocol for the synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine . While structurally simple, the scale-up of this amide is complicated by the steric hindrance at the C2 position of the piperidine ring, which retards nucleophilic attack and increases the risk of competitive hydrolysis when using acid chlorides.

This guide moves beyond traditional dichloromethane (DCM) routes, presenting an optimized process using 2-Methyltetrahydrofuran (2-MeTHF) as a sustainable, biogenic solvent. The protocol emphasizes thermal control, impurity rejection, and a self-validating purification strategy suitable for transition from kilogram-lab to pilot-plant scales.

Chemical Strategy & Thermodynamics

The Challenge: Steric Hindrance

The reaction involves the acylation of 2-methylpiperidine with 4-methylbenzoyl chloride (p-toluoyl chloride). Unlike simple piperidine, the methyl group at the C2 position creates a conformational clash (A-strain) that shields the nitrogen lone pair.

-

Kinetic Impact: The reaction rate is significantly slower than unhindered secondary amines.

-

Process Risk: If the reaction temperature is uncontrolled, the acid chloride may hydrolyze (react with ambient moisture) or undergo thermal decomposition before the coupling is complete.

Route Selection: Acid Chloride vs. Coupling Agents

For scalable manufacturing (>1 kg), the Acid Chloride route is selected over peptide coupling agents (HATU, EDC) due to:

-

Atom Economy: Higher theoretical mass efficiency.

-

Cost: 4-methylbenzoyl chloride is a bulk commodity chemical.

-

Purification: Byproducts (HCl salts) are water-soluble, avoiding the difficult removal of urea byproducts associated with carbodiimides.

Green Solvent Selection

We replace the traditional solvent Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF) .

-

Why? 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point (80°C) allowing for safer thermal headroom, and exhibits excellent phase separation from water during workup, minimizing emulsion formation common with amides.

Reaction Mechanism & Critical Process Parameters (CPP)

The reaction proceeds via a Nucleophilic Acyl Substitution. The base (Triethylamine) acts as a scavenger for the HCl generated, driving the equilibrium forward.

Mechanism Diagram (DOT)

Caption: Figure 1: Reaction pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance at the piperidine C2 position.[1]

Critical Process Parameters (CPPs)

| Parameter | Range | Rationale |

| Temperature (Addition) | -5°C to 5°C | Prevents exotherm runaway; minimizes hydrolysis. |

| Temperature (Aging) | 20°C to 25°C | Ensures conversion of the sterically hindered amine. |

| Stoichiometry | 1.05 eq Amine | Slight excess of amine ensures complete consumption of the lachrymatory acid chloride. |

| Base Equivalents | 1.2 eq TEA | Sufficient to neutralize HCl and prevent amine salt precipitation. |

| Water Content | < 0.1% | Critical. Solvent must be dry (KF titration) to prevent anhydride formation. |

Detailed Experimental Protocol

Scale: 1.0 Mole (Theoretical Yield: ~217 g)

Equipment Setup

-

2 L Jacketed Glass Reactor with overhead stirrer (impeller type: pitch-blade).

-

Nitrogen inertion line.[1]

-

Temperature probe (internal).

-

Pressure-equalizing addition funnel.

Step-by-Step Procedure

Step 1: Charge and Inertion [1]

-

Purge reactor with Nitrogen for 15 minutes.

-

Charge 2-MeTHF (800 mL, 4 vol) to the reactor.

-

Charge 2-methylpiperidine (104.1 g, 1.05 mol).

-

Charge Triethylamine (TEA) (121.4 g, 1.20 mol).

-

Start agitation (250 RPM) and cool jacket to -10°C. Wait until internal temperature reaches < 0°C.

Step 2: Controlled Addition (Exotherm Management) 6. Dissolve 4-methylbenzoyl chloride (154.6 g, 1.0 mol) in 2-MeTHF (150 mL). 7. Add the acid chloride solution dropwise over 60–90 minutes.

- Critical Control: Maintain internal temperature < 10°C. The reaction is highly exothermic.

- Observation: A thick white precipitate (TEA·HCl) will form immediately. Increase stirring speed if slurry becomes too viscous.

Step 3: Reaction Aging [1] 8. Once addition is complete, warm the reactor to 20–25°C over 30 minutes. 9. Stir for 3 hours. 10. IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by HPLC. Target: < 1.0% residual acid chloride (as methyl ester) and stable amine/amide ratio.

Step 4: Work-up (Biphasic Separation) 11. Charge Water (500 mL) to the reactor to dissolve TEA·HCl salts.[1][2] Stir rapidly for 15 minutes. 12. Stop stirring and allow phases to separate (2-MeTHF is the Upper Layer ). 13. Drain the lower aqueous layer (waste). 14. Wash the organic layer with 1M HCl (300 mL) to remove excess 2-methylpiperidine and TEA. (Check pH of aqueous layer; should be < 2). 15. Wash the organic layer with 5% NaHCO3 (300 mL) to remove any residual p-toluic acid. 16. Wash with Brine (300 mL).

Step 5: Solvent Swap & Isolation Note: This product is often a viscous oil or low-melting solid. Crystallization is preferred for purity, but distillation is the backup.

-

Transfer organic phase to a rotovap or distillation unit.

-

Distill 2-MeTHF under reduced pressure (45°C bath) to a minimum stirrable volume.

-

Chase Step: Add n-Heptane (400 mL) and distill again to remove residual 2-MeTHF (azeotropic drying).

-

Crystallization:

-

Add n-Heptane (600 mL) and heat to 50°C to ensure full dissolution.

-

Cool slowly to 0°C over 4 hours. Seed with pure product crystals at 25°C if available.

-

Filter the white crystalline solid.

-

Wash cake with cold n-Heptane.

-

Dry in a vacuum oven at 40°C for 12 hours.

-

Process Flow Diagram

Caption: Figure 2: Unit operation workflow for the synthesis, emphasizing the biphasic workup enabled by 2-MeTHF.

Analytical Quality Control

To ensure the protocol is self-validating, the following analytical markers must be met:

| Test | Method | Acceptance Criteria |

| Assay | HPLC (C18, ACN/H2O gradient) | > 98.5% a/a |

| Residual Amine | GC-FID or HPLC | < 0.1% |

| Residual Acid | HPLC | < 0.1% |

| Water Content | Karl Fischer (Coulometric) | < 0.2% |

| Appearance | Visual | White to Off-white Crystalline Solid |

HPLC Method Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% H3PO4 in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 230 nm (Benzoyl chromophore).

Safety & Handling (HSE)

-

Lachrymator Hazard: 4-methylbenzoyl chloride is a potent lachrymator. All charging operations must occur within a fume hood or closed vessel.

-

Thermal Runaway: The reaction is exothermic.[3][4] Do not add the acid chloride all at once.[3] If the cooling system fails, stop addition immediately.

-

H2 Gas Risk: While not generated in the main reaction, benzoyl chlorides react violently with moisture to release HCl. Ensure reactor is dry to prevent pressure buildup.

References

-

Green Solvent Selection

-

Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17(12), 1517–1525. Link

-

- Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010.

-

2-MeTHF in Biphasic Workups

-

Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis." ChemSusChem, 2012, 5(8), 1369–1379. Link

-

-

Benzoylpiperidine Crystallization

Sources

2-Methyl-1-(4-methylbenzoyl)piperidine: A Versatile Intermediate for Pharmaceutical Development

An Application and Protocol Guide

Introduction: The Significance of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental structural motif in a vast array of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to adopt specific three-dimensional conformations crucial for receptor binding.[3] Specifically, the N-benzoylpiperidine fragment has been identified as a "privileged structure," frequently found in bioactive small molecules targeting a wide range of therapeutic areas, from central nervous system disorders to oncology.[4]

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Methyl-1-(4-methylbenzoyl)piperidine . This compound serves as a valuable pharmaceutical intermediate, incorporating two key structural features for further chemical elaboration:

-

A chiral center at the 2-position of the piperidine ring, allowing for the exploration of stereospecific interactions with biological targets.

-

A substituted benzoyl moiety , which can be further functionalized or serve as a critical pharmacophoric element.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and handling requirements is paramount for safe and effective experimentation. The data presented below is a combination of known values for the starting materials and predicted values for the final product.

Table 1: Physicochemical and Safety Data

| Property | 2-Methylpiperidine (Starting Material) | 4-Methylbenzoyl Chloride (Starting Material) | 2-Methyl-1-(4-methylbenzoyl)piperidine (Product) | Data Source |

| Molecular Formula | C₆H₁₃N | C₈H₇ClO | C₁₄H₁₉NO | - |

| Molecular Weight | 99.17 g/mol | 154.60 g/mol | 217.31 g/mol | [5] |

| Appearance | Colorless to yellow liquid | Colorless to light yellow liquid | Predicted: Off-white to yellow solid or viscous oil | [5] |

| Boiling Point | 118-119 °C | 225-227 °C | Predicted: >300 °C | [5] |

| Density | 0.844 g/mL at 25 °C | 1.211 g/mL at 25 °C | Predicted: >1.0 g/mL | [5] |

| Key Hazards | Highly flammable, Corrosive, Toxic | Corrosive, Lachrymator | Predicted: Skin/eye irritant, Harmful if swallowed | [6][7] |

| CAS Number | 109-05-7 | 874-60-2 | 84545-91-5 | [5] |

Safety and Handling Precautions

The synthesis and handling of 2-Methyl-1-(4-methylbenzoyl)piperidine and its precursors must be conducted in a well-ventilated chemical fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.

-

Starting Materials: 2-Methylpiperidine is highly flammable and corrosive, causing severe skin burns and eye damage.[5][6] 4-Methylbenzoyl chloride is corrosive and reacts with moisture; handle under anhydrous conditions where possible.

-

Reaction: The acylation reaction is exothermic and generates hydrogen chloride (HCl) gas as a byproduct, which is neutralized by the base in the reaction mixture.

-

Product: The toxicological properties of the final compound have not been fully investigated.[8] Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[6]

Synthesis Protocol: N-Acylation via Schotten-Baumann Reaction

Principle and Rationale

The synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine is efficiently achieved through an N-acylation reaction. The chosen method is a modified Schotten-Baumann reaction, a robust and widely used technique for forming amides from amines and acid chlorides.[9] In this protocol, 2-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. A base, such as triethylamine, is added to the reaction to act as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation.[1] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both reactants.

Materials and Reagents

-

2-Methylpiperidine (≥98% purity)

-

4-Methylbenzoyl chloride (≥98% purity)

-

Triethylamine (Et₃N, ≥99%, distilled)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Experimental Protocol

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Initial Reagents: To the flask, add 2-methylpiperidine (5.0 g, 50.4 mmol) and anhydrous dichloromethane (100 mL). Begin stirring.

-

Base Addition: Add triethylamine (7.7 mL, 55.4 mmol, 1.1 equivalents) to the solution. The base is crucial for neutralizing the HCl byproduct.[1]

-

Acid Chloride Addition: Dissolve 4-methylbenzoyl chloride (8.6 g, 55.4 mmol, 1.1 equivalents) in anhydrous dichloromethane (25 mL) in a dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30 minutes. Rationale: A slow, dropwise addition is essential to control the exothermic nature of the acylation reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash with 1 M HCl (2 x 50 mL). Rationale: This acidic wash removes unreacted 2-methylpiperidine and triethylamine by converting them into their water-soluble hydrochloride salts.

-

Aqueous Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Rationale: This basic wash neutralizes any remaining acidic species, including traces of HCl or hydrolyzed acid chloride.

-

Aqueous Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL). Rationale: This wash removes the bulk of the dissolved water from the organic layer before the drying step.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis and Purification Workflow

Caption: Workflow from reaction setup to pure intermediate.

Purification and Analytical Characterization

Crude products from organic synthesis almost invariably contain impurities. Rigorous purification and subsequent characterization are essential to ensure the material is suitable for use in pharmaceutical development.

Purification Protocol: Flash Column Chromatography

Principle: Flash column chromatography is a standard and effective technique for purifying organic compounds. It separates molecules based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent system). The less polar compounds typically elute faster than more polar compounds.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by preliminary TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization Protocols

The identity and purity of the final compound must be confirmed using orthogonal analytical techniques.[10]

Table 2: Suggested Analytical Methods for Characterization

| Technique | Purpose | Sample Preparation | Typical Conditions | Expected Result |

| GC-MS | Purity assessment and confirmation of molecular weight. | Dissolve ~1 mg of sample in 1 mL of a suitable solvent like ethyl acetate or methanol.[11] | Column: HP-5 or equivalent (30 m x 0.25 mm, 0.25 µm film). Oven Program: 60°C (1 min), ramp at 15°C/min to 280°C (5 min). Carrier Gas: Helium.[11] | A single major peak with a mass spectrum showing a molecular ion (M⁺) peak at m/z = 217. |

| RP-HPLC | High-resolution purity determination (e.g., % area). | Dissolve ~1 mg of sample in 1 mL of acetonitrile/water (50:50).[12] | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (both with 0.1% TFA or formic acid). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm.[12] | A single major peak, allowing for quantification of purity. |

| ¹H NMR | Definitive structural elucidation. | Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated chloroform (CDCl₃). | Run on a 400 MHz or higher spectrometer. | Characteristic peaks corresponding to the aromatic, piperidine, and methyl protons. |

| ¹³C NMR | Confirmation of carbon skeleton. | Dissolve ~20-30 mg of sample in ~0.7 mL of CDCl₃. | Run on a 100 MHz or higher spectrometer. | Peaks corresponding to each unique carbon atom in the molecule, including the key carbonyl signal (~170 ppm). |

Applications in Pharmaceutical Development

A Scaffold for Structure-Activity Relationship (SAR) Studies

2-Methyl-1-(4-methylbenzoyl)piperidine is not an active pharmaceutical ingredient itself, but a key building block. Its structure allows for systematic modifications to explore the structure-activity relationships of a potential drug candidate. The benzoylpiperidine scaffold is a known pharmacophore for various CNS targets, including serotonin (5-HT) and dopamine receptors.[4]

Potential Therapeutic Pathways

Derivatives synthesized from this intermediate could be investigated for a variety of therapeutic applications, including:

-

Atypical Antipsychotics: By mimicking the structure of known 5-HT₂A antagonists.[4]

-

Analgesics: As a precursor for novel fentanyl analogues or other opioid receptor modulators.[13][14]

-

Anticancer Agents: The piperidine ring is a feature in numerous kinase inhibitors and other anticancer drugs.

-

Antimicrobial Agents: The scaffold could be used to develop inhibitors of essential bacterial enzymes.[12]

Diagram of Potential Derivatization

Caption: Exploration of chemical space from the core intermediate.

Conclusion

2-Methyl-1-(4-methylbenzoyl)piperidine represents a strategically important intermediate for modern drug discovery. Its synthesis via a robust N-acylation protocol is straightforward and scalable. The protocols provided in this guide offer a comprehensive framework for its preparation, purification, and characterization, empowering research and development teams to leverage this versatile building block in the creation of novel and potentially life-saving therapeutics.

References

-

Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

-

Title: Piperidine - SAFETY DATA SHEET Source: PENTA s.r.o. URL: [Link]

-

Title: Analytical Methods Source: Royal Society of Chemistry Publishing URL: [Link]

-

Title: Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues Source: University of Vienna URL: [Link]

-

Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Benzoyl piperidine Source: Organic Syntheses URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: 2-(4-Methylphenyl)piperidine Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) Source: Cheméo URL: [Link]

-

Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace URL: [Link]

-

Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: ResearchGate URL: [Link]

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL

Sources

- 1. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]

- 5. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Application Note: Sustainable Synthesis of 2-Methyl-1-(4-methylbenzoyl)piperidine

Part 1: Strategic Analysis & Green Chemistry Rationale

Executive Summary

The target molecule, 2-Methyl-1-(4-methylbenzoyl)piperidine , represents a class of carboxamides widely used as insect repellents and pharmaceutical intermediates. Historically, its synthesis relied on the Schotten-Baumann reaction using p-toluoyl chloride and 2-methylpiperidine in dichloromethane (DCM) with triethylamine. While effective, this route generates stoichiometric chloride waste, utilizes hazardous chlorinated solvents, and poses corrosion risks.

This guide presents two validated "Green Chemistry" protocols that align with the 12 Principles of Green Chemistry , specifically focusing on Atom Economy , Safer Solvents , and Design for Degradation .

Chemical Challenge: Steric Hindrance

The nucleophile, 2-methylpiperidine , is a secondary amine with a methyl group at the

Pathway Comparison

The following diagram illustrates the shift from the classical "High Waste" route to the modern "Catalytic/Green" routes.

Caption: Comparison of synthetic strategies. The Green Routes utilize non-toxic precursors and generate benign byproducts (Water or water-soluble phosphates).

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Direct Amidation (The "Atom Economy" Route)

Principle: Boric acid (

Reagents & Materials:

-

p-Toluic acid (1.0 equiv)

-

2-Methylpiperidine (1.1 equiv)

-

Boric Acid (10-20 mol%)

-

Solvent: Anisole (High boiling, green alternative to Toluene) or CPME (Cyclopentyl methyl ether).

-

Apparatus: Round-bottom flask with Dean-Stark trap (for water removal).

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge p-toluic acid (13.6 g, 100 mmol) and Boric acid (1.24 g, 20 mmol).

-

Solvent Addition: Add Anisole (50 mL). Anisole is chosen for its high boiling point (154°C) and favorable EHS profile compared to Toluene/Xylene.

-

Amine Addition: Add 2-methylpiperidine (10.9 g, 110 mmol). Note: A slight excess accounts for the lower nucleophilicity.

-

Reflux: Attach a Dean-Stark trap filled with Anisole and a reflux condenser. Heat the mixture to reflux (oil bath ~160°C) for 12–24 hours.

-

Checkpoint: Monitor water collection in the trap. The reaction is driven by the removal of water.[1]

-

-

Workup: Cool the mixture to room temperature.

-

Add EtOAc (50 mL) and wash with 1M HCl (to remove unreacted amine) and saturated

(to remove unreacted acid). -

Green Tip: The Boric acid partitions into the aqueous phase and is non-toxic.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or distill if liquid (bp > 250°C).

Why this works: The boric acid forms a transient "active ester" with the carboxylic acid, which is sufficiently electrophilic to react with the hindered secondary amine but stable enough to avoid side reactions.

Protocol B: T3P-Mediated Coupling (The "Pharma Standard" Route)

Principle: Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent. Unlike EDC/HOBt, T3P yields only water-soluble byproducts, simplifying purification.

Reagents & Materials:

-

p-Toluic acid (1.0 equiv)

-

2-Methylpiperidine (1.1 equiv)

-

T3P (50% w/w solution in 2-MeTHF ) (1.5 equiv)

-

Base: Pyridine or N-Methylmorpholine (2.5 equiv)

-

Solvent: 2-MeTHF (2-Methyltetrahydrofuran) - A bio-derived solvent from corncobs/bagasse.

Procedure:

-

Setup: In a reaction vessel, dissolve p-toluic acid (10 mmol) and 2-methylpiperidine (11 mmol) in dry 2-MeTHF (10 volumes).

-

Base Addition: Add Pyridine (25 mmol) and cool the mixture to 0°C.

-

Coupling: Dropwise add the T3P solution (15 mmol) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Optimization: For highly hindered amines like 2-methylpiperidine, mild heating to 40–50°C may accelerate conversion.

-

-

Workup (The "Green" Advantage):

-

Add water (10 volumes). Stir for 15 minutes.

-

Separate layers. The T3P byproducts (propylphosphonic acid) remain in the aqueous layer.

-

Wash organic layer with 1M NaOH (removes excess acid) and 1M HCl (removes excess amine/pyridine).

-

-

Isolation: Evaporate the 2-MeTHF to yield the pure amide.

Part 3: Mechanistic Insight & Visualization

The following diagram details the catalytic cycle for Protocol A (Boric Acid), highlighting the activation step that enables the reaction with the hindered amine.

Caption: Boric acid catalytic cycle. The formation of the acyloxyborate intermediate lowers the activation energy for the amine attack.

Part 4: Comparative Metrics & Data

The following table contrasts the Green protocols against the traditional Acid Chloride route.

| Metric | Classical (Acid Chloride) | Protocol A (Boric Acid) | Protocol B (T3P/2-MeTHF) |

| Atom Economy | Poor (Loss of Cl, SO2/PO3) | Excellent (100%) | Moderate |

| E-Factor (Waste/Product) | High (>10) | Low (<3) | Medium (~5) |

| Reaction Mass Efficiency | Low | High | High |

| Hazard Profile | Corrosive, Lachrymator | Non-toxic | Low Toxicity |

| Suitability for Hindered Amines | High (Very reactive) | Moderate (Requires Heat) | High (Strong coupling) |

| Solvent Status | DCM (Red/Banned) | Anisole (Green) | 2-MeTHF (Green) |

Recommendation

-

Use Protocol A for large-scale manufacturing where cost and waste minimization are paramount, and heating is acceptable.

-

Use Protocol B for medicinal chemistry/drug discovery (gram scale) where speed, ease of workup, and mild conditions are prioritized over raw material cost.

References

-

Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses. (Demonstrates the fundamental boric acid protocol).

-

Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Green and Efficient Coupling Agent.[8][9][10] Organic Process Research & Development. (Details T3P utility in pharma).

-

Pace, V., et al. (2014). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemPubSoc Europe. (Validates 2-MeTHF as a green solvent).

-

Gernon, M. D., et al. (1999). Boric Acid Catalyzed Amidation of Carboxylic Acids. Tetrahedron Letters. (Specific mechanistic insights).

-

Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide. (Basis for selecting Anisole and 2-MeTHF).

Sources

- 1. Catalytic Amidation [catalyticamidation.info]

- 2. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 6. cris.unibo.it [cris.unibo.it]

- 7. mdpi.com [mdpi.com]

- 8. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. curiaglobal.com [curiaglobal.com]

Storage and handling protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine

Technical Application Note: Storage, Handling, and Stability Protocols for 2-Methyl-1-(4-methylbenzoyl)piperidine

Part 1: Executive Summary & Chemical Identity

CRITICAL DISAMBIGUATION: Do not confuse this compound with Picaridin (Icaridin), which is sec-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.[1] While both are substituted piperidines used in research, 2-Methyl-1-(4-methylbenzoyl)piperidine is a distinct tertiary amide often utilized as a pharmaceutical intermediate or structural probe in receptor binding studies.[1]

Chemical Profile

| Parameter | Detail |

| Chemical Name | 2-Methyl-1-(4-methylbenzoyl)piperidine |

| CAS Number | 346695-00-9 |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| Structure Class | Tertiary Amide / Piperidine Derivative |

| Chirality | Contains one chiral center at the C2 position of the piperidine ring.[1][2] Typically supplied as a racemate unless specified. |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomeric excess).[1] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate. Insoluble in Water. |

Part 2: Storage & Stability Protocols

As a tertiary amide, this compound exhibits moderate chemical stability. However, the benzylic methyl group (on the benzoyl ring) and the chiral center at C2 require specific precautions to prevent oxidation and racemization over extended periods.

Environmental Control

-

Temperature:

-

Short-term (< 30 days): Ambient (20–25°C) is acceptable if protected from light.

-

Long-term (> 30 days): Refrigerate at 2–8°C .

-

Archival (> 1 year): Freeze at -20°C to minimize slow hydrolysis or benzylic oxidation.[3]

-

-

Atmosphere:

-

Light Protection:

-

Strictly store in Amber Glass vials. UV light can catalyze radical formation at the benzylic position.

-

Container Compatibility

Due to the lipophilic nature of the compound (LogP ~3.5 predicted), it can leach plasticizers from low-quality plastics.

-

Recommended: Borosilicate Glass (Type I), Teflon (PTFE) lined caps.

-

Avoid: Polystyrene (PS) or PVC containers for liquid storage. Polypropylene (PP) is acceptable for short-term solid storage only.[1][3]

Storage Decision Logic (Visualization)

Part 3: Handling & Solubilization

Safety Precautions (HSE)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-